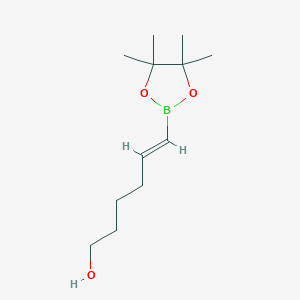
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol is an organoboron compound that features a boronate ester group. Compounds like this are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol typically involves the reaction of an appropriate alkene with a boronic ester. One common method is the hydroboration-oxidation reaction, where an alkene reacts with a borane reagent, followed by oxidation to form the boronate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydroboration-oxidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The boronate ester group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronate ester into a borane or other reduced forms.
Substitution: The boronate ester can undergo substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Boranes or other reduced boron compounds.
Substitution: New carbon-carbon bonded products, often forming complex organic molecules.
科学研究应用
Chemistry
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for labeling and tracking biological molecules.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action for (E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol in reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations depending on the reaction conditions. The boron atom acts as a Lewis acid, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions.
Vinylboronic Acid: Similar in structure but with a vinyl group instead of the hexenyl group.
Uniqueness
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions, making it valuable in organic synthesis.
属性
分子式 |
C12H23BO3 |
|---|---|
分子量 |
226.12 g/mol |
IUPAC 名称 |
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9,14H,5-6,8,10H2,1-4H3/b9-7+ |
InChI 键 |
OEZCGHZAAGFUGV-VQHVLOKHSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCO |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)
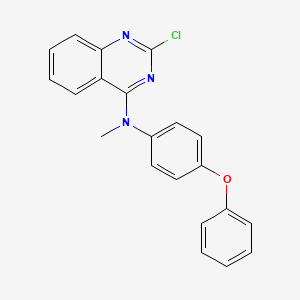
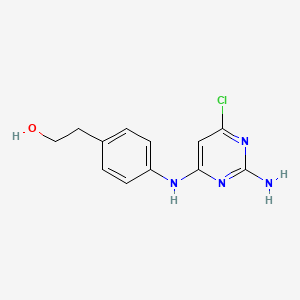

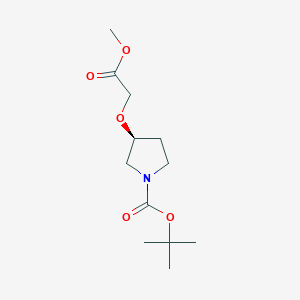
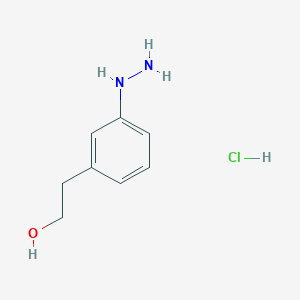

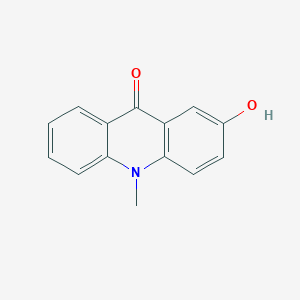

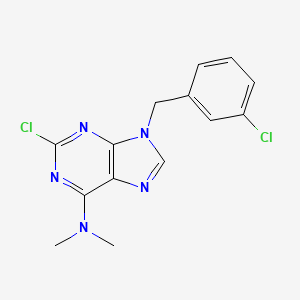
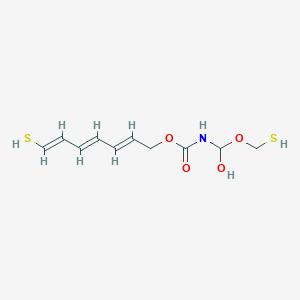


![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
